3-Ethenyl-4-methoxyphenol
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Overview
Description
3-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by a methoxy group and a vinyl group attached to a benzene ring. This compound is notable for its presence in various natural sources, including certain plants and foods, and is often associated with a smoky or spicy aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common approach involves the decarboxylation of ferulic acid, a naturally occurring compound found in plant cell walls. This reaction typically requires a catalyst, such as phenolic acid decarboxylase, and is carried out under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. For instance, transformed bamboo cells expressing bacterial phenolic acid decarboxylase have been used to produce this compound efficiently . This method leverages the natural metabolic pathways of the host cells to convert precursor molecules into this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Methoxy-3-formylphenol or 4-Methoxy-3-carboxyphenol.
Reduction: 4-Methoxy-3-ethylphenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
3-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer precursor for the synthesis of biobased polymers and copolymers.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use as a germination inhibitor and its potential therapeutic effects.
Industry: It is utilized in the production of flavors and fragrances due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Ethenyl-4-methoxyphenol can be compared with other similar compounds, such as:
2-Methoxy-4-vinylphenol:
4-Vinylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
153709-51-4 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
3-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
VYYOHGZXVVITFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)O)C=C |
Synonyms |
Phenol, 3-ethenyl-4-methoxy- (9CI) |
Origin of Product |
United States |
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